molecular formula C15H11N5O B2965333 N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1251548-84-1

N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2965333
CAS RN: 1251548-84-1
M. Wt: 277.287
InChI Key: GAMXVSWLMKRBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

The synthesis of indazoles, including “N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide”, has been a subject of research for many years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide” is characterized by a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have highlighted the synthesis and structural characterization of derivatives related to N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide. For instance, novel synthesis techniques have been developed for creating benzazole derivatives with various functional groups, aiming to investigate their potential applications (Yıldırım, Kandemirli, & Demir, 2005). These synthetic methodologies offer pathways to obtain compounds with specific structures and properties, enabling further exploration of their applications in different scientific domains.

Biological Activities

The derivatives of N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide have been subject to research for their biological activities. For example, compounds exhibiting significant anti-inflammatory and analgesic activities have been synthesized and evaluated (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006). These findings suggest potential therapeutic applications for these compounds, highlighting their importance in medical research.

Antimicrobial and Antifungal Activities

Research has also been directed towards evaluating the antimicrobial and antifungal properties of benzimidazole derivatives. Certain compounds have shown promising activities against various pathogenic strains, suggesting their potential use in developing new antimicrobial agents (Raffa, Daidone, Plescia, Schillaci, Maggio, & Torta, 2002). These studies provide insights into the chemical basis of antimicrobial efficacy and open avenues for the development of novel antimicrobial compounds.

Anticancer and Antioxidant Properties

Additionally, the anticancer and antioxidant properties of benzimidazole derivatives have been a focus of research. Compounds with specific structural modifications have been found to possess considerable anticancer activities against various cancer cell lines, alongside significant antioxidant properties (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012). This dual functionality highlights the potential of these compounds in cancer research and therapy, as well as their role in combating oxidative stress-related diseases.

Future Directions

The future directions for “N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide” could involve further exploration of its medicinal properties for the treatment of various pathological conditions . The compound has shown promising results in inhibiting cell growth in certain neoplastic cell lines , suggesting potential applications in cancer therapy.

properties

IUPAC Name

N-(1H-indazol-6-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c21-15(9-2-4-12-14(5-9)17-8-16-12)19-11-3-1-10-7-18-20-13(10)6-11/h1-8H,(H,16,17)(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMXVSWLMKRBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)C=NN4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.